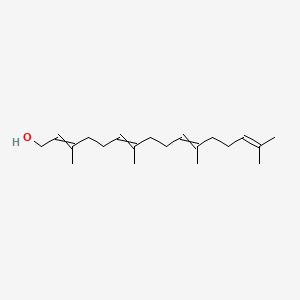
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL is a water-soluble, photocrosslinkable polymer. It is known for its high dielectric constant and is commonly used in various industrial applications, including screen-printing emulsions, non-silver films, and UV curable films for biomedical coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL typically involves the following steps:
Polymerization of Vinyl Alcohol: The initial step involves the polymerization of vinyl alcohol to form poly(vinyl alcohol).
Functionalization: The poly(vinyl alcohol) is then functionalized with N-methyl-4(4/'-formylstyryl)pyridinium methosulfate through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale polymerization reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:
Batch or Continuous Polymerization: Depending on the scale, either batch or continuous polymerization methods are used.
Chemical Reactions Analysis
Types of Reactions
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL undergoes several types of chemical reactions:
Photocrosslinking: Under UV light, the polymer undergoes crosslinking, forming a network structure that enhances its mechanical properties.
Common Reagents and Conditions
UV Light: Used for photocrosslinking reactions.
Acids/Bases: Employed in hydrolysis reactions to break the acetal linkage.
Major Products
Crosslinked Polymer Networks: Formed during photocrosslinking.
Poly(Vinyl Alcohol) and Aldehyde: Produced during hydrolysis.
Scientific Research Applications
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL has a wide range of applications in scientific research:
Chemistry: Used as a photocrosslinkable polymer in the synthesis of advanced materials.
Biology: Employed in the development of biomedical coatings and drug delivery systems due to its biocompatibility and water solubility.
Medicine: Utilized in the creation of non-silver films for medical imaging and diagnostics.
Industry: Applied in screen-printing emulsions, color proofing, and deep-etch plates.
Mechanism of Action
The mechanism of action of POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL involves:
Photocrosslinking: Upon exposure to UV light, the polymer undergoes a crosslinking reaction, forming a stable network structure. This enhances its mechanical strength and stability.
Comparison with Similar Compounds
Similar Compounds
Poly(Vinyl Alcohol): A base polymer used in the synthesis of the compound.
Poly(N-Vinylpyrrolidone): Another water-soluble polymer with similar applications in biomedical coatings and drug delivery.
Poly(Ethylene Glycol): Known for its biocompatibility and use in medical applications.
Uniqueness
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL is unique due to its photocrosslinkable properties and high dielectric constant, making it particularly suitable for applications requiring stable, high-performance materials .
Properties
CAS No. |
107845-59-0 |
|---|---|
Molecular Formula |
C3H2INS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





